PEG3 Linker Length in PROTACs Modulates GSPT1 Degradation Efficiency vs. PEG2 Linkers
In a direct head-to-head comparison within the same PROTAC scaffold (Retro-2-derived CRBN-recruiting PROTACs), the PEG3 linker (compound 3) exhibited a distinct degradation profile compared to PEG2 linkers (compounds 2 and 2bis). The PEG3-containing PROTAC demonstrated a degradation concentration 50 (DC₅₀) of 700 nM and a maximum protein clearance (DCmax) of 29%, whereas PEG2-containing PROTACs showed more potent degradation (DC₅₀ values of 430 nM and 310 nM) but with varying DCmax values (74% and 96%, respectively) [1]. This demonstrates that the PEG3 spacer yields a moderate degradation phenotype, which may be advantageous in applications requiring tunable target knockdown rather than complete protein elimination.
| Evidence Dimension | GSPT1 protein degradation efficiency in PROTACs |
|---|---|
| Target Compound Data | PROTAC containing Azido-PEG3-aldehyde-derived linker (compound 3): DC₅₀ = 700 nM, DCmax = 29% |
| Comparator Or Baseline | PROTACs containing PEG2 linkers (compounds 2 and 2bis): DC₅₀ = 430 nM (DCmax = 74%) and DC₅₀ = 310 nM (DCmax = 96%) |
| Quantified Difference | DC₅₀ is 1.6- to 2.3-fold higher (less potent) and DCmax is 2.6- to 3.3-fold lower (less complete degradation) compared to PEG2 linkers. |
| Conditions | HeLa cells treated for 6 h; GSPT1 levels measured by Lumit assay and Western blot. |
Why This Matters
The unique degradation profile of the PEG3 linker provides researchers with a tool to fine-tune the extent of protein knockdown, which is critical for applications where partial degradation is desired to avoid cytotoxicity or to study graded biological responses.
- [1] Da Silva R, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026; 260: 115090. doi:10.1016/j.ejmech.2026.115090 View Source
